1-[(Chloromethyl)sulfanyl]pyrrolidine
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Overview
Description
1-[(Chloromethyl)sulfanyl]pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a chloromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Chloromethyl)sulfanyl]pyrrolidine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of pyrrolidine with chloromethylsulfanyl reagents under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[(Chloromethyl)sulfanyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted pyrrolidine.
Substitution: Various nucleophile-substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(Chloromethyl)sulfanyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(Chloromethyl)sulfanyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The chloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure but lacking the chloromethylsulfanyl group.
Pyrrolidinone: A lactam derivative of pyrrolidine with different chemical properties.
Pyrrole: An aromatic heterocycle with distinct electronic characteristics compared to pyrrolidine.
Uniqueness: 1-[(Chloromethyl)sulfanyl]pyrrolidine is unique due to the presence of the chloromethylsulfanyl group, which imparts distinct reactivity and potential biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, setting it apart from other pyrrolidine derivatives.
Properties
CAS No. |
61315-99-9 |
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Molecular Formula |
C5H10ClNS |
Molecular Weight |
151.66 g/mol |
IUPAC Name |
1-(chloromethylsulfanyl)pyrrolidine |
InChI |
InChI=1S/C5H10ClNS/c6-5-8-7-3-1-2-4-7/h1-5H2 |
InChI Key |
WUKSGAHNADOITO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)SCCl |
Origin of Product |
United States |
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